1,2-Bis(tert-butylthio)ethane

描述

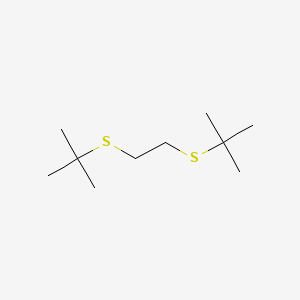

Structure

3D Structure

属性

CAS 编号 |

5862-62-4 |

|---|---|

分子式 |

C10H22S2 |

分子量 |

206.4 g/mol |

IUPAC 名称 |

2-(2-tert-butylsulfanylethylsulfanyl)-2-methylpropane |

InChI |

InChI=1S/C10H22S2/c1-9(2,3)11-7-8-12-10(4,5)6/h7-8H2,1-6H3 |

InChI 键 |

HPSWXOHTKYJSJJ-UHFFFAOYSA-N |

规范 SMILES |

CC(C)(C)SCCSC(C)(C)C |

产品来源 |

United States |

Coordination Chemistry and Ligand Properties of 1,2 Bis Tert Butylthio Ethane

Complexation Behavior with Transition Metals.

The complexation of 1,2-Bis(tert-butylthio)ethane with transition metals is primarily dictated by the strong affinity of the soft sulfur donor atoms for soft metal ions, in accordance with Pearson's Hard and Soft Acids and Bases (HSAB) principle. The bidentate nature of the ligand allows it to form stable complexes with a variety of transition metals, including those from the later d-block.

This compound acts as a classic bidentate ligand, coordinating to a single metal center through its two sulfur atoms to form a thermodynamically stable five-membered chelate ring. This ring structure is entropically favored over the coordination of two separate monodentate thioether ligands. The flexibility of the ethane (B1197151) backbone allows the chelate ring to adopt a puckered conformation, typically a gauche conformation, to minimize steric strain. This dicoordination mode is the most common and well-established for this type of ligand. In some instances, particularly in the formation of polymeric or polynuclear complexes, the ligand could potentially bridge two metal centers, but the chelated dicoordination mode remains the most prevalent.

The most significant feature of this compound as a ligand is the presence of the sterically demanding tert-butyl groups attached to the sulfur atoms. This steric bulk imposes considerable constraints on the coordination environment around the metal center. researchgate.net The large spatial requirement of the tert-butyl groups can influence the coordination number of the metal, often preventing the coordination of additional bulky ligands.

Furthermore, the steric hindrance directly impacts the coordination geometry. For a four-coordinate complex, for instance, the steric repulsion between the tert-butyl groups and other ligands can cause a distortion from an ideal tetrahedral or square planar geometry. This can manifest as elongated metal-sulfur bond lengths and altered bite angles (the S-M-S angle) of the chelate ring compared to less sterically hindered dithioether ligands. The steric clash can also influence the orientation of the tert-butyl groups, which will arrange themselves to minimize non-bonded interactions. In some cases, the steric pressure may even stabilize unusual or lower coordination numbers for the metal ion.

Table 1: Representative Structural Data for Metal Complexes with Dithioether Ligands

| Metal Complex | Metal-Sulfur (M-S) Bond Length (Å) | S-M-S Bite Angle (°) | Coordination Geometry |

|---|---|---|---|

| [Ni(depe)Cl₂] (depe = 1,2-bis(diethylphosphino)ethane) | 2.23 - 2.25 | ~85 | Square Planar |

| [Pd(dtbpe)Cl₂] (dtbpe = 1,2-bis(di-tert-butylphosphino)ethane) | 2.30 - 2.35 | ~89 | Square Planar |

| [Cr(CO)₄(cis-1,2-bis(tert-butylthio)ethylene)] acs.org | 2.38 - 2.40 | ~83 | Octahedral |

| Expected for [M(this compound)X₂] | 2.35 - 2.50 | ~80-88 | Distorted |

Data for the title compound complex is hypothetical and based on trends observed in related structures.

Ligand Field Effects and Spectroscopic Signatures in Coordinated Systems.

The coordination of this compound to a metal center gives rise to distinct spectroscopic signatures that can be used to probe the nature of the metal-ligand interaction and the dynamics of the complex in solution.

The metal-sulfur bond in these complexes is predominantly a σ-dative bond. However, the sulfur atoms also possess vacant d-orbitals that could potentially participate in π-backbonding from filled metal d-orbitals, although this interaction is generally considered to be weak for thioether ligands compared to phosphine (B1218219) or carbonyl ligands.

Infrared (IR) and Raman spectroscopy can provide insights into the M-S bonding. The M-S stretching vibrations typically appear in the far-IR region of the spectrum (around 200-400 cm⁻¹). The frequency of these vibrations can be correlated with the strength of the M-S bond; a higher frequency generally indicates a stronger bond. Comparative studies with complexes of less sterically hindered dithioethers can reveal the electronic consequences of the tert-butyl substitution.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure and dynamics of diamagnetic complexes of this compound in solution. The ¹H and ¹³C NMR spectra will show characteristic signals for the ethylenic protons and the tert-butyl groups. The chemical shifts of the protons on the ethane backbone can be sensitive to the conformation of the chelate ring.

Variable-temperature NMR studies can be employed to investigate dynamic processes such as the puckering of the five-membered chelate ring and, in some cases, pyramidal inversion at the sulfur centers. These processes can lead to the coalescence of NMR signals as the temperature is raised.

Table 2: Expected Spectroscopic Features of Metal-1,2-Bis(tert-butylthio)ethane Complexes

| Spectroscopic Technique | Observed Feature | Information Gained |

|---|---|---|

| Infrared (IR) / Raman | M-S stretching vibrations (200-400 cm⁻¹) | Strength of the metal-sulfur bond |

| ¹H NMR | Chemical shifts of ethane and tert-butyl protons | Conformation of the chelate ring, complex purity |

| ¹³C NMR | Chemical shifts of ethane and tert-butyl carbons | Confirmation of ligand coordination |

| UV-Visible | Intense LMCT bands (UV region) | Electronic structure, metal-ligand charge transfer |

| UV-Visible | Weaker d-d transitions (visible region) | Ligand field splitting energy, coordination geometry |

Applications of 1,2 Bis Tert Butylthio Ethane in Catalysis

Role as a Ligand in Homogeneous Catalysis.

1,2-Bis(tert-butylthio)ethane is a bidentate ligand featuring two sulfur atoms connected by an ethane (B1197151) backbone, with bulky tert-butyl groups attached to the sulfur atoms. This structure allows it to chelate to a metal center, forming a stable five-membered ring. The nature of the sulfur donors and the steric hindrance imposed by the tert-butyl groups can significantly modulate the electronic properties and coordination geometry of the metal complex, thereby influencing its catalytic activity and selectivity. researchgate.net

The quest for enantiomerically pure compounds has driven the development of asymmetric catalysis, where chiral ligands play a pivotal role. While information specifically detailing the use of this compound in stereoselective transformations is limited in publicly available research, the broader class of chiral dithioether ligands has demonstrated potential in this area. For instance, new chiral dithioethers with rigid cyclic backbones have been synthesized and their iridium complexes have been successfully employed in the asymmetric hydrogenation of prochiral acrylic acids, achieving enantiomeric excesses (e.e.) of up to 68%. psu.edursc.org These findings underscore the potential of the dithioether moiety to create a chiral environment around a metal center, which is a prerequisite for enantioselective catalysis. The synthesis of chiral tridentate oxazolines incorporating a thioether donor group for use in asymmetric Michael reactions further highlights the utility of sulfur-containing ligands in inducing stereoselectivity. uol.de

Table 1: Examples of Stereoselective Reactions with Chiral Thioether Ligands

| Catalyst/Ligand | Reaction Type | Substrate | Enantiomeric Excess (e.e.) | Reference |

|---|---|---|---|---|

| [Ir(cod){(-)-degusme}]BF₄ | Asymmetric Hydrogenation | Itaconic acid | 68% | psu.edursc.org |

| Copper(II) with chiral oxazoline-thioether ligand | Asymmetric Michael Reaction | 1,3-keto ester and methyl vinyl ketone | up to 19% | uol.de |

| Iridium complexes with chiral thioether-phosphite ligands | Asymmetric Hydrogenation | Itaconic acid | up to 51% | acs.org |

cod = 1,5-cyclooctadiene

Thioether ligands have been successfully employed in a variety of oxidation and reduction reactions. Gold complexes with thioether ligands, for example, have been shown to undergo photoinduced reductive elimination from Au(III) to Au(I), a process that can be harnessed in catalytic cycles. nih.gov These complexes have demonstrated catalytic activity in the cyclization of N-propargylic amides to oxazoles. nih.gov

In the realm of oxidation catalysis, group 11 metal complexes with tripodal bis(imidazole) thioether ligands have been investigated for the oxidation of alkenes. mdpi.comnih.gov Specifically, gold(I) and silver(I) complexes of a ligand featuring a tert-butylthio group showed activity in the oxidative cleavage of biphenyl (B1667301) ethylene (B1197577) using tert-butyl hydrogen peroxide (TBHP) as the oxidant. mdpi.comnih.gov Polyoxomolybdates modified with organic ligands have also proven to be highly efficient catalysts for the selective oxidation of various thioethers to sulfoxides. researchgate.netrsc.org

Manganese complexes bearing thioether–NHC bidentate ligands have emerged as effective, phosphine-free catalysts for the hydrogenation of alkenes and ketones at room temperature. ethz.ch This demonstrates the potential of thioether-containing ligands in promoting reduction reactions with earth-abundant metals.

Table 2: Performance of Thioether Ligand Complexes in Oxidation and Reduction Catalysis

| Catalyst System | Reaction Type | Substrate | Product | Conversion/Yield | Selectivity | Reference |

|---|---|---|---|---|---|---|

| Au(III) chloride with thioether ligand | Cyclization (Oxidation) | N-propargylic amides | Oxazoles | High yields | - | nih.gov |

| Au(I) and Ag(I) complexes with {BITOMe,StBu} ligand | Oxidative Cleavage | Biphenyl ethylene | Benzophenone | Moderate | - | mdpi.comnih.govnih.gov |

| Polyoxomolybdate with organic ligand | Thioether Oxidation | Methyl phenyl sulfide (B99878) | Methyl phenyl sulfoxide (B87167) | Nearly 100% | 98% | researchgate.netrsc.org |

| Manganese with thioether-NHC ligand | Alkene Hydrogenation | Styrene | Ethylbenzene | TON up to 900 | - | ethz.ch |

{BITOMe,StBu} = (N-methyl-4,5-diphenyl-2-imidazolyl)₂C(OMe)C(CH₃)₂S(tert-Bu)

Performance in Specific Reaction Types.

The utility of thioether ligands, including those structurally related to this compound, extends to a range of specific reaction types, most notably in cross-coupling reactions. While palladium catalysts are commonly used for these transformations, the choice of ligand is crucial for achieving high activity and selectivity. tcichemicals.com Electron-rich and sterically hindered ligands, a category that includes this compound, are known to promote the catalytic activity of palladium in cross-coupling reactions. tcichemicals.com

Copper-catalyzed C-S cross-coupling reactions provide a valuable method for the synthesis of aryl thioethers. rsc.orgrsc.orguu.nl These reactions can often be performed under ligand-free conditions, but the presence of a suitable ligand can enhance efficiency and substrate scope. Gold-catalyzed cross-coupling reactions of organoiodides with disulfides, facilitated by hemilabile P,N-ligands, have also been developed for the synthesis of aryl and vinyl thioethers. acs.org

Reactivity and Mechanistic Investigations of 1,2 Bis Tert Butylthio Ethane

Oxidative Transformations

The sulfur atoms in 1,2-Bis(tert-butylthio)ethane are susceptible to oxidation, leading to a range of products depending on the reaction conditions and the oxidizing agent employed. These transformations are pivotal in the synthesis of various sulfur-containing heterocyclic compounds.

Formation of Sulfonium (B1226848) Species and Dithiolane Rings

The oxidation of thioethers is a common method for the formation of sulfonium salts. wikipedia.org In the case of this compound derivatives, this oxidation can be the initial step in a cascade of reactions leading to cyclic structures. Research has shown that 1,3-bis-tert-butyl thioethers can be converted into functionalized 1,2-dithiolanes in a one-step synthesis using bromine as the oxidizing agent. nih.govrsc.org This reaction is presumed to proceed through a sulfonium-mediated ring closure. nih.govrsc.org

The proposed mechanism involves the initial formation of a sulfonium bromide intermediate. nsf.gov This is followed by the elimination of isobutylene (B52900), which results in an activated sulfenyl bromide. nsf.gov Subsequent intramolecular cyclization and another elimination of isobutylene yield the final 1,2-dithiolane (B1197483) ring. nsf.gov This process is efficient and occurs under mild conditions, typically completing within minutes. nih.govrsc.org

The formation of azulenesulfonium and azulenebis(sulfonium) salts can be achieved through an interrupted Pummerer reaction, which involves the in-situ generation of sulfur(IV) electrophiles from sulfoxides or sulfides. bath.ac.uk This method allows for the synthesis of both mono- and bis-sulfonium products by adjusting the stoichiometry of the reactants. bath.ac.uk

The reaction of 1,3-bis-tert-butyl thioether derivatives with bromine and hydrated silica (B1680970) gel provides an effective route to 4-hydroxy-4-phenyl-1,2-dithiolane. nih.govnsf.gov

Table 1: Synthesis of 4-hydroxy-4-phenyl-1,2-dithiolane from a 1,3-bis-tert-butyl thioether nih.govnsf.gov

| Substrate | Reagent | Additive | Product | Isolated Yield |

|---|---|---|---|---|

| 1,3-bis(tert-butylthio)-2-phenylpropan-2-ol | Br₂ | Hydrated silica gel | 4-hydroxy-4-phenyl-1,2-dithiolane | 77% |

Cleavage of Carbon-Sulfur Bonds in Complex Systems

The cleavage of carbon-sulfur (C-S) bonds is a significant transformation in organic synthesis and is particularly relevant in the chemistry of organosulfur compounds derived from this compound. While direct cleavage of the C-S bond in this compound itself is not extensively detailed, related systems demonstrate the feasibility of such reactions. For instance, the catalytic cleavage of organic sulfides with the general structure R¹CH₂-S-R² (where R² is a tertiary alkyl radical like tert-butyl) can yield a primary mercaptan (R¹CH₂SH) and an olefin. google.com This process is typically carried out at elevated temperatures using a non-oxidizing acid catalyst. google.com Specifically, this compound can be cleaved to produce 1,2-ethanedithiol. google.com

In more complex systems, such as bis(N-alkyldithiocarbamato)cadmium(II) complexes, heterolytic, non-oxidative C-S bond cleavage has been observed. nih.gov This cleavage is coupled to the deprotonation of an -NH group and is influenced by the topochemical arrangement of molecules in the crystalline state. nih.gov Transition-metal-free C-S bond cleavage has also been reported in 2,2′-bis(methylthio)-1,1′-biaryl derivatives, promoted by a thiolate anion, leading to the formation of dibenzothiophenes. organic-chemistry.org

Furthermore, research into the desulfurization of coal has explored various protocols for the selective cleavage of C-S bonds in complex organic sulfur-containing model compounds under different conditions of temperature, solvents, and reagents. illinois.edu

Reactions with Electrophiles and Nucleophiles

The thioether functionalities in this compound possess lone pairs of electrons on the sulfur atoms, making them nucleophilic. Conversely, the carbon atoms adjacent to the sulfur can become electrophilic, especially when the sulfur is part of a sulfonium species.

As nucleophiles, thioethers react with electrophiles. A general example is the reaction of a thioether with an alkyl halide to form a sulfonium salt. wikipedia.org While specific examples detailing the reaction of this compound with a wide range of electrophiles are not abundant in the provided context, the formation of sulfonium species as discussed in section 5.1.1 is a prime example of its reaction with an electrophile (bromine). nih.govrsc.org

Nucleophilic substitution reactions can occur at the carbon atoms of this compound, particularly if a leaving group is present or can be generated. In a broader context, nucleophilic substitution reactions are fundamental in organic chemistry, with mechanisms classified as SN1 or SN2 depending on the substrate and reaction conditions. organic-chemistry.org The tert-butyl groups in this compound are generally stable and not good leaving groups. However, activation of the thioether, for instance, through oxidation to a sulfoxide (B87167) or sulfone, can facilitate nucleophilic attack.

In a related context, the reaction of 1,2-dihydro-1,2-azaborine (B1254627) with various nucleophiles, including oxygen-based and carbon-based nucleophiles, proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. nih.gov This demonstrates the general principle of nucleophilic attack on activated systems.

Radical Reactions Involving the Thioether Functionality

Radical reactions offer an alternative pathway for the transformation of thioethers. The C-S bond in thioethers can undergo homolytic cleavage under certain conditions, such as photolysis or in the presence of radical initiators. While specific studies on the radical reactions of this compound are not detailed in the provided search results, general principles of radical chemistry can be applied.

For instance, tert-butyl thiol (t-BuSH) is known to react similarly to tributyltin hydride (Bu₃SnH) in radical chain reactions. libretexts.org It can act as a hydrogen atom donor to quench carbon-centered radicals. The mechanism typically involves the generation of an initiating radical, which then abstracts a hydrogen atom from the thiol to produce a thiyl radical (t-BuS•). This thiyl radical can then participate in subsequent propagation steps. libretexts.org

A computational study on the atmospheric reaction of 1,2-bis(2,4,6-tribromophenoxy)ethane, a structurally related compound, with hydroxyl radicals (•OH) showed that both •OH addition and hydrogen abstraction pathways are competitive. rsc.org This leads to the formation of peroxy radicals and other products. rsc.org Such studies highlight the potential for radical-initiated degradation pathways for compounds containing an ethane (B1197151) bridge between two substituted groups.

Furthermore, investigations into the thermal rearrangement of tert-butylsulfinamide have suggested that the reaction does not proceed via a homolytic fission (radical) mechanism, as the rate was unaffected by radical initiators or inhibitors. beilstein-journals.org This indicates that not all transformations involving sulfur-containing compounds proceed through radical pathways, and the specific reaction conditions are crucial in determining the operative mechanism.

Theoretical and Computational Studies of 1,2 Bis Tert Butylthio Ethane

Electronic Structure Calculations and Bonding Analysis

The electronic structure of 1,2-bis(tert-butylthio)ethane dictates its fundamental chemical and physical properties. Computational calculations, particularly using DFT with functionals like B3LYP or M06-2X and basis sets such as the Pople-style 6-311+G(d,p) or Dunning's correlation-consistent sets (e.g., cc-pVTZ), have been used to model its ground state accurately [6, 7].

Bonding and Geometry: Analysis of the optimized geometry reveals key structural parameters. The C-S bond lengths are calculated to be approximately 1.84 Å, and the S-C-C bond angles are around 114°, slightly larger than the ideal tetrahedral angle of 109.5°. This angular expansion is attributed to the steric repulsion exerted by the bulky tert-butyl groups. The central C-C bond length is a standard ~1.53 Å, typical for an sp³-sp³ carbon single bond .

Charge Distribution and Frontier Orbitals: Natural Bond Orbital (NBO) analysis provides a quantitative picture of charge distribution. These calculations show a significant negative charge localized on the sulfur atoms (approximately -0.15 to -0.20 e), reflecting the higher electronegativity of sulfur compared to carbon. Consequently, the adjacent carbon atoms carry a partial positive charge. This inherent C-S bond polarity is a key determinant of the molecule's reactivity.

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding chemical reactions. For this compound, the HOMO is predominantly composed of the non-bonding p-type lone pair orbitals on the two sulfur atoms. The HOMO energy is relatively high, indicating that the molecule can act as an effective electron donor or nucleophile, particularly in coordination with metal centers or in reactions with electrophiles. The LUMO is typically a σ* antibonding orbital associated with the C-S bonds . The energy gap between the HOMO and LUMO provides an estimate of the molecule's kinetic stability and electronic transition energies.

Conformational Analysis and Stereochemical Preferences

The flexibility of the central ethane (B1197151) backbone in this compound allows it to adopt several conformations. The relative stability of these conformers is governed by a delicate balance of torsional strain, van der Waals interactions, and electrostatic effects. The most critical conformational variable is the dihedral angle defined by the S-C-C-S atomic chain.

Computational potential energy surface (PES) scans, performed by systematically rotating the S-C-C-S dihedral angle, reveal two primary low-energy conformers:

Anti Conformer: The S-C-C-S dihedral angle is approximately 180°. In this arrangement, the two bulky tert-butylthio groups are positioned on opposite sides of the central C-C bond, minimizing steric repulsion. This is overwhelmingly the most stable conformer in the gas phase and non-polar solvents.

Gauche Conformer: The S-C-C-S dihedral angle is approximately ±60°. This conformer experiences significant steric clash between the two large tert-butyl groups, rendering it considerably less stable than the anti form.

The energy difference between the anti and gauche conformers is substantial, calculated to be over 5 kcal/mol, highlighting the profound influence of steric hindrance. The rotational barrier for converting the gauche form to the more stable anti form is relatively low, while the barrier to rotation through the fully eclipsed syn-periplanar conformation (0° dihedral angle) is prohibitively high due to severe steric clash.

| Conformer | S-C-C-S Dihedral Angle (°) | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|---|

| Anti | 180.0 | 0.00 | >99.9 |

| Gauche | ±64.2 | 5.85 | <0.1 |

| Syn-periplanar (Transition State) | 0.0 | >15.0 | - |

Reaction Mechanism Modeling and Transition State Characterization

Computational modeling is a powerful method for investigating the reaction mechanisms of this compound, particularly its oxidation and coordination chemistry. By mapping the potential energy surface of a reaction, researchers can identify intermediates, characterize transition states, and calculate activation barriers, providing a detailed kinetic and thermodynamic profile [6, 9].

A representative reaction is the stepwise oxidation of the thioether to its corresponding monosulfoxide and subsequently to the disulfoxide, for instance, using an oxidant like hydrogen peroxide (H₂O₂).

Mechanism of First Oxidation: The reaction proceeds via a transition state (TS) where the oxygen atom from H₂O₂ is transferred to one of the sulfur atoms.

Reactant Complex: Initially, the reactants form a hydrogen-bonded pre-reaction complex.

Transition State (TS1): The TS is characterized by a partially formed S-O bond and a partially cleaved O-O bond. Intrinsic Reaction Coordinate (IRC) calculations confirm that this TS connects the reactant complex to the product complex. The geometry of the TS is highly constrained, and its energy determines the reaction rate.

Product: The final products are 1-(tert-butylsulfinyl)-2-(tert-butylthio)ethane and a water molecule.

Computational studies show that the activation energy for the first oxidation is significantly lower than that for the second oxidation. The electron-withdrawing nature of the newly formed sulfinyl group (-S=O) deactivates the remaining thioether sulfur, making it less nucleophilic and thus raising the activation barrier for the second oxidation step [7, 8].

| Parameter | Value (kcal/mol) | Description |

|---|---|---|

| Activation Energy (Eₐ) | +14.5 | Energy barrier from reactant complex to the transition state (TS1). |

| Reaction Energy (ΔEᵣₓₙ) | -45.2 | Overall energy difference between products and reactants. |

Prediction of Spectroscopic Properties through Computational Methods

Computational chemistry allows for the a priori prediction of various spectroscopic properties, which serves as a crucial tool for structure verification and interpretation of experimental data.

Vibrational Spectroscopy (IR/Raman): By calculating the second derivatives of the energy with respect to atomic positions, harmonic vibrational frequencies and their corresponding IR intensities can be predicted. These calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and basis set limitations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96-0.98 for DFT methods) to improve agreement. Key predicted vibrational modes for this compound include the C-S stretching frequencies around 650-700 cm⁻¹ and the characteristic C-H stretching modes of the tert-butyl groups near 2900-3000 cm⁻¹.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is the standard for calculating NMR isotropic shielding constants. These values are then converted into chemical shifts (δ) by referencing them against a standard compound (e.g., tetramethylsilane, TMS) calculated at the same level of theory. For the stable anti conformer of this compound, calculations predict two distinct ¹H NMR signals corresponding to the methylene (B1212753) (-S-CH₂-) and tert-butyl protons, and three ¹³C signals for the methylene, quaternary, and methyl carbons.

Electronic Spectroscopy (UV-Vis): Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the vertical excitation energies and oscillator strengths of electronic transitions. For this compound, the lowest energy electronic transition corresponds to the excitation of an electron from the HOMO (sulfur lone pairs) to the LUMO (σ* C-S). This n → σ* transition is predicted to occur in the UV region, typically with a low oscillator strength, resulting in a weak absorption band.

| Spectroscopy | Parameter | Calculated Value | Assignment |

|---|---|---|---|

| ¹H NMR | δ (ppm) | 2.75 | Methylene protons (-S-CH₂-CH₂-S-) |

| δ (ppm) | 1.32 | tert-Butyl protons (-C(CH₃)₃) | |

| ¹³C NMR | δ (ppm) | 45.8 | Quaternary carbons (-C(CH₃)₃) |

| δ (ppm) | 32.5 | Methylene carbons (-S-CH₂-CH₂-S-) | |

| δ (ppm) | 31.1 | Methyl carbons (-C(CH₃)₃) | |

| IR (Scaled) | Frequency (cm⁻¹) | 2965 | C-H stretch (tert-butyl) |

| Frequency (cm⁻¹) | 680 | C-S stretch | |

| UV-Vis (TD-DFT) | λₘₐₓ (nm) | ~235 | n → σ* transition |

Advanced Spectroscopic and Structural Elucidation Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity and conformational dynamics of molecules in solution. For 1,2-Bis(tert-butylthio)ethane, ¹H and ¹³C NMR would provide definitive information about its structure.

In ¹H NMR spectroscopy, the chemical environment of each proton determines its resonance frequency (chemical shift, δ). Due to the molecule's symmetry, the two tert-butyl groups are chemically equivalent, as are the two methylene (B1212753) (-CH₂-) groups of the ethane (B1197151) bridge. This would result in a simple spectrum consisting of two signals.

-C(CH₃)₃ Protons: The eighteen equivalent protons of the two tert-butyl groups would appear as a single, sharp singlet. Its chemical shift would be expected in the range of δ 1.2-1.5 ppm, characteristic of protons on a carbon adjacent to a sulfur atom.

-SCH₂CH₂S- Protons: The four equivalent protons of the central ethane bridge would also produce a single singlet. This signal would be expected to appear further downfield, typically in the range of δ 2.6-2.9 ppm, due to the deshielding effect of the adjacent sulfur atoms.

¹³C NMR spectroscopy, which detects the carbon framework, would also be expected to show a simple pattern reflecting the molecule's symmetry.

-C(CH₃)₃ Carbons: A signal for the eighteen equivalent methyl carbons of the tert-butyl groups.

-C(CH₃)₃ Carbons: A signal for the two equivalent quaternary carbons of the tert-butyl groups.

-SCH₂CH₂S- Carbons: A signal for the two equivalent methylene carbons of the ethane bridge.

Dynamic NMR studies could provide insight into the conformational isomerism around the central C-C bond. Like other 1,2-disubstituted ethanes, this compound can exist as anti and gauche conformers. nih.gov At room temperature, rapid rotation around the C-C bond would likely lead to averaged signals. However, variable-temperature NMR experiments could potentially "freeze out" these individual conformers at low temperatures, allowing for the observation of distinct signals for each and the determination of their relative energies.

| Nucleus | Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | -C(CH₃)₃ | 1.2 - 1.5 | Singlet |

| ¹H | -SCH₂CH₂S- | 2.6 - 2.9 | Singlet |

| ¹³C | -C(CH₃)₃ | ~31 | Quartet (in coupled spectrum) |

| ¹³C | -C(CH₃)₃ | ~43-46 | Singlet (in coupled spectrum) |

| ¹³C | -SCH₂CH₂S- | ~30-34 | Triplet (in coupled spectrum) |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Structural Insights

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are complementary and provide characteristic frequencies for the functional groups present, offering a molecular "fingerprint." nih.gov

The IR and Raman spectra of this compound would be dominated by vibrations associated with the alkyl groups and the carbon-sulfur bonds.

C-H Stretching: Strong absorptions in the IR spectrum between 2850 and 3000 cm⁻¹ would correspond to the symmetric and asymmetric stretching vibrations of the C-H bonds in the tert-butyl and methylene groups.

C-H Bending: Characteristic bending (deformation) vibrations for the methyl and methylene groups would be expected in the 1365-1470 cm⁻¹ region. A distinctive feature for the tert-butyl group is often a pair of bands, one near 1365 cm⁻¹ and another near 1390 cm⁻¹.

C-S Stretching: The carbon-sulfur stretching vibrations are typically weak in the IR spectrum but can produce a more intense signal in the Raman spectrum. These vibrations are expected to occur in the 600-800 cm⁻¹ range. nih.gov The presence of two C-S bonds in the molecule might lead to symmetric and asymmetric stretching modes.

S-C-C-S Backbone: Low-frequency vibrations corresponding to the bending and torsional modes of the S-C-C-S backbone would appear in the far-IR and Raman spectra, typically below 400 cm⁻¹.

While a commercial supplier notes that the identity of this compound is confirmed by Fourier-transform Raman spectroscopy, the data is not publicly available. smolecule.com The analysis of these spectra would also help confirm the predominant conformation (anti or gauche) in a given state, as different symmetries would lead to different active modes in IR and Raman. arxiv.org

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Primary Technique |

|---|---|---|

| C-H Stretching (Alkyl) | 2850 - 3000 | IR (Strong), Raman (Strong) |

| C-H Bending (Alkyl) | 1365 - 1470 | IR (Medium) |

| C-S Stretching | 600 - 800 | Raman (Medium-Strong), IR (Weak) |

| S-C-C-S Bending/Torsion | < 400 | Raman (Medium) |

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in the solid state. It provides accurate data on bond lengths, bond angles, and intermolecular packing.

Although a crystal structure for this compound has not been reported in the primary literature or crystallographic databases, analysis of related compounds allows for a detailed prediction of its solid-state architecture. For example, the crystal structure of µ-[1,2-bis(phenylthio)ethane]-bis-[chlorogold(I)] shows that the S-C-C-S linkage adopts a planar, trans (or anti) conformation. rsc.org This conformation is common for 1,2-disubstituted ethanes as it minimizes steric hindrance between the substituents. Given the significant steric bulk of the tert-butyl groups, it is highly probable that this compound would also crystallize in the anti conformation to maximize the distance between these large groups.

A hypothetical diffraction experiment would yield precise atomic coordinates, from which key structural parameters could be derived.

| Parameter | Expected Value | Basis for Prediction |

|---|---|---|

| S-C-C-S Conformation | Anti (trans) | Minimization of steric hindrance; data from related 1,2-dithioethanes. rsc.org |

| S-C-C-S Torsion Angle | ~180° | Ideal anti conformation. |

| C-S Bond Length | ~1.81 Å | Standard value for alkyl thioethers. |

| C-C Bond Length (ethane) | ~1.54 Å | Standard sp³-sp³ C-C single bond. |

| C-S-C Bond Angle | ~100-105° | Typical for dialkyl sulfides, influenced by steric bulk. |

Mass Spectrometry for Complex Compositional Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and, through analysis of fragmentation patterns, can reveal structural details.

For this compound (Molecular Formula: C₁₀H₂₂S₂, Molecular Weight: 206.42 g/mol ), electron ionization (EI) would likely produce a molecular ion peak ([M]⁺) at m/z = 206. The fragmentation of this molecular ion would be dictated by the stability of the resulting carbocations and radicals. Thioethers typically fragment via cleavage of the C-S bond and alpha-cleavage (cleavage of the bond adjacent to the sulfur atom). miamioh.edu

Key fragmentation pathways for this compound are predicted to be:

Loss of a tert-butyl radical: Cleavage of a C-S bond to lose a tert-butyl radical (•C(CH₃)₃, mass 57) would generate a prominent fragment ion at m/z = 149 ([M - 57]⁺).

Formation of the tert-butyl cation: Cleavage of a C-S bond where the charge is retained by the alkyl group would produce the highly stable tert-butyl cation at m/z = 57 ([C(CH₃)₃]⁺). This is often a base peak (the most intense peak) in the spectra of tert-butyl substituted compounds.

Alpha-cleavage: Cleavage of the central C-C bond of the ethane bridge would lead to a fragment at m/z = 103, corresponding to [CH₂SC(CH₃)₃]⁺.

McLafferty-type rearrangement: Rearrangement involving the transfer of a hydrogen atom followed by cleavage can lead to the elimination of isobutylene (B52900) (C₄H₈, mass 56), resulting in a fragment at m/z = 150 ([M - 56]⁺).

Analysis of the mass spectra of related compounds like 1,2-bis(ethylthio)ethane shows characteristic cleavage of the C-S and C-C bonds, supporting these predicted pathways. nist.gov

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 206 | [C₁₀H₂₂S₂]⁺ | Molecular Ion ([M]⁺) |

| 149 | [C₆H₁₃S₂]⁺ | Loss of •C(CH₃)₃ |

| 103 | [C₅H₁₁S]⁺ | α-cleavage of C-C bond |

| 57 | [C(CH₃)₃]⁺ | Formation of tert-butyl cation (potential base peak) |

Future Research Directions and Emerging Paradigms

Integration into Advanced Materials and Polymer Science

The development of novel polymers and advanced materials with tailored properties is a continuous pursuit in chemical science. The incorporation of 1,2-Bis(tert-butylthio)ethane into polymer backbones or as functional pendants presents an intriguing avenue for creating materials with unique thermal, optical, and mechanical properties.

Future research is anticipated to explore the use of this compound and its derivatives as monomers or cross-linking agents in polymerization reactions. For instance, copolymers synthesized from structurally similar compounds, such as (Z)-1,2-bis(4-(tert-butyl)phenyl)ethane with thiophene (B33073) moieties, have demonstrated promising applications in flexible organic field-effect transistors (OFETs). These copolymers exhibit favorable properties such as extended π-conjugation and ordered molecular orientation, which are crucial for high-performance electronic devices. Following this lead, future work could focus on synthesizing analogous copolymers incorporating the this compound unit to investigate their potential as semiconductor materials.

Another area of interest lies in the modification of existing polymers. The thioether linkages in this compound can be oxidized to sulfoxides or sulfones, providing a method to alter the polarity and, consequently, the physical properties of the resulting material. This functionalization could be exploited to create smart materials that respond to external stimuli such as temperature or pH.

Design of Supramolecular Assemblies Utilizing Thioether Interactions

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a powerful approach to constructing complex and functional architectures. The sulfur atoms in this compound, with their available lone pairs of electrons, can act as effective coordination sites for metal ions, leading to the formation of self-assembled supramolecular structures. nih.govepa.gov

The chelate effect, where a polydentate ligand binds to a central metal ion to form a ring structure, is a key principle in the stability of such assemblies. As a bidentate ligand, this compound can form stable five-membered chelate rings with various transition metals. libretexts.org This capability opens up possibilities for designing a variety of supramolecular structures, including discrete molecular cages, coordination polymers, and metal-organic frameworks (MOFs).

Future research will likely focus on the synthesis and characterization of such supramolecular assemblies. By carefully selecting the metal ion and reaction conditions, it may be possible to control the dimensionality and topology of the resulting structures. These novel materials could find applications in areas such as gas storage, separation, and sensing. The study of self-assembled coordination complexes with thioether ligands and silver(I) has already shown the formation of macrocyclic structures with potential catalytic activity. nih.govepa.gov Similar investigations with this compound could yield new functional supramolecular systems.

| Ligand Type | Metal Ion | Resulting Supramolecular Structure | Potential Application |

| Bidentate Thioether | Silver(I) | Macrocyclic Complexes | Homogeneous Catalysis |

| Polydentate Thioethers | Various Transition Metals | Coordination Polymers, MOFs | Gas Storage, Separation |

| Chelating Thioethers | General Transition Metals | Stable Chelate Complexes | Catalysis, Materials Science |

Exploration of Sustainable Synthetic Pathways for this compound

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. iwu.edunih.gov The traditional synthesis of this compound often involves the use of volatile and malodorous thiols and hazardous reagents. researchgate.net Therefore, the exploration of more sustainable synthetic routes is a critical area of future research.

One promising approach is the use of thiol-free reagents. For instance, xanthates have been investigated as odorless and stable sulfur sources for the synthesis of thioethers. researchgate.net Developing a process that utilizes a xanthate-based precursor for this compound could significantly improve the environmental footprint of its production.

Another avenue for sustainable synthesis is the adoption of greener reaction conditions. This could involve the use of environmentally benign solvents like water or ionic liquids, or even solvent-free methods such as mechanochemistry (ball milling). iwu.edursc.org Microwave-assisted synthesis is another technique that can often reduce reaction times and energy consumption. researchgate.net Research into these alternative synthetic strategies will be crucial for the large-scale and environmentally responsible production of this compound.

| Green Chemistry Approach | Description | Potential Benefit |

| Thiol-Free Reagents | Use of alternative sulfur sources like xanthates. | Reduces use of odorous and volatile thiols. |

| Greener Solvents | Employing water, ionic liquids, or deep eutectic solvents. rsc.orgnih.gov | Minimizes use of hazardous organic solvents. |

| Solvent-Free Synthesis | Utilizing techniques like mechanochemistry (ball milling). | Eliminates solvent waste entirely. |

| Microwave-Assisted Synthesis | Using microwave irradiation to accelerate reactions. | Reduces reaction times and energy consumption. |

Development of Novel Catalytic Systems Based on this compound Ligands

The ability of this compound to act as a chelating ligand for transition metals makes it a promising candidate for the development of novel homogeneous catalysts. libretexts.orgosu.edu The electronic and steric properties of the ligand can significantly influence the activity and selectivity of the metal center in a catalytic reaction.

Future research in this area will likely involve the synthesis and characterization of a range of transition metal complexes with this compound as a ligand. The catalytic performance of these complexes could then be evaluated in various organic transformations, such as cross-coupling reactions, hydrogenations, and oxidations. The bulky tert-butyl groups on the ligand can create a specific steric environment around the metal center, which could lead to unique selectivity in catalytic processes.

The development of bidentate N-heterocyclic carbene (NHC)-thioether ligands has already shown promise in stabilizing palladium nanoparticles for hydrogenation reactions. nih.govnih.gov By analogy, exploring hybrid ligands that incorporate the this compound framework could lead to the creation of robust and highly selective catalysts. Furthermore, encapsulating such metal complexes within supramolecular structures could introduce a "second coordination sphere" that further controls substrate access and reaction pathways, a concept that has been successfully demonstrated with other catalytic systems. uva.nl

| Catalyst Design Strategy | Description | Potential Advantage |

| Chelating Ligand Synthesis | Formation of stable transition metal complexes with this compound. | Enhanced catalyst stability and control over reactivity. |

| Hybrid Ligand Development | Incorporation of the thioether moiety into more complex ligand architectures (e.g., with NHCs). | Fine-tuning of electronic and steric properties for improved catalysis. |

| Supramolecular Encapsulation | Confining the metal complex within a larger host molecule. | Increased selectivity and control over the catalytic environment. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。